Pentyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
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Overview
Description
Pentyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, dichlorophenyl group, and a pentyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2,4-dichlorobenzaldehyde with a suitable amine to form an intermediate, which is then cyclized to form the quinoline core. The final step involves esterification with pentanol under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the ester group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the dichlorophenyl group .
Scientific Research Applications
Pentyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Mechanism of Action
The mechanism by which Pentyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit specific enzymes, leading to various biological effects. The dichlorophenyl group may enhance binding affinity or specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: An intermediate for the synthesis of herbicides.
Uniqueness
Pentyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is unique due to its combination of a quinoline core with a dichlorophenyl group and a pentyl ester. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C24H29Cl2NO3 |
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Molecular Weight |
450.4g/mol |
IUPAC Name |
pentyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H29Cl2NO3/c1-5-6-7-10-30-23(29)20-14(2)27-18-12-24(3,4)13-19(28)22(18)21(20)16-9-8-15(25)11-17(16)26/h8-9,11,21,27H,5-7,10,12-13H2,1-4H3 |
InChI Key |
QYSAUVJLBJQBBD-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)CC(C2)(C)C)C |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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